[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonyl chloride
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Overview
Description
[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonyl chloride is an organosulfur compound with the molecular formula C8H5ClF4O2S. This compound is characterized by the presence of a fluorinated aromatic ring and a methanesulfonyl chloride group, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonyl chloride typically involves the reaction of 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride with appropriate reagents under controlled conditions. One common method includes the chlorination of 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination processes, utilizing automated reactors to ensure precise control over reaction parameters such as temperature, pressure, and reagent concentrations. This ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like lithium aluminum hydride (LiAlH4) can be employed under controlled conditions.
Major Products Formed
Nucleophilic Substitution: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, [4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonyl chloride is used as a building block for the synthesis of various fluorinated organic compounds.
Biology and Medicine
In biological and medicinal research, this compound is utilized in the development of pharmaceuticals and agrochemicals. Its fluorinated aromatic ring is known to improve the bioavailability and metabolic stability of drug candidates .
Industry
Industrially, this compound is employed in the production of specialty chemicals, including surfactants, polymers, and advanced materials .
Mechanism of Action
The mechanism of action of [4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various sulfonyl derivatives. The fluorinated aromatic ring enhances the compound’s stability and reactivity, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-(trifluoromethyl)phenol: Similar in structure but lacks the sulfonyl chloride group.
4-(Trifluoromethyl)phenylacetonitrile: Contains a trifluoromethyl group but differs in the functional group attached to the aromatic ring.
4-Chloro-2-(trifluoromethyl)phenyl isocyanate: Similar in having a trifluoromethyl group but contains an isocyanate group instead of a sulfonyl chloride group.
Uniqueness
The uniqueness of [4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonyl chloride lies in its combination of a fluorinated aromatic ring and a sulfonyl chloride group. This combination imparts distinct reactivity and stability, making it a valuable intermediate for synthesizing a wide range of fluorinated compounds .
Properties
Molecular Formula |
C8H5ClF4O2S |
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Molecular Weight |
276.64 g/mol |
IUPAC Name |
[4-fluoro-2-(trifluoromethyl)phenyl]methanesulfonyl chloride |
InChI |
InChI=1S/C8H5ClF4O2S/c9-16(14,15)4-5-1-2-6(10)3-7(5)8(11,12)13/h1-3H,4H2 |
InChI Key |
RJHUBGLUUPEBTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)CS(=O)(=O)Cl |
Origin of Product |
United States |
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